Cas no 27356-39-4 (7-Methyl-2-phenylquinoline)

7-Methyl-2-phenylquinoline 化学的及び物理的性質
名前と識別子
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- 7-Methyl-2-phenylquinoline
- 2-Phenyl-7-methylquinoline
- Quinoline,7-methyl-2-phenyl-
- SS-5292
- NSC-147795
- 7-Methyl-2-Phenyl-Quinoline
- FT-0710786
- SCHEMBL398766
- NSC147795
- 27356-39-4
- SB71153
- AKOS016004371
- DTXSID70301990
- DA-19537
-
- MDL: MFCD18448728
- インチ: InChI=1S/C16H13N/c1-12-7-8-14-9-10-15(17-16(14)11-12)13-5-3-2-4-6-13/h2-11H,1H3
- InChIKey: MXYQBWLLLVCZLN-UHFFFAOYSA-N
- ほほえんだ: CC1=CC2=C(C=C1)C=CC(=N2)C3=CC=CC=C3
計算された属性
- せいみつぶんしりょう: 219.10489
- どういたいしつりょう: 219.105
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 244
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 12.9A^2
じっけんとくせい
- 密度みつど: 1.105
- ふってん: 378.9°C at 760 mmHg
- フラッシュポイント: 165.7°C
- 屈折率: 1.641
- PSA: 12.89
7-Methyl-2-phenylquinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM146325-1g |
7-methyl-2-phenylquinoline |
27356-39-4 | 95% | 1g |
$641 | 2024-07-28 | |
Chemenu | CM146325-1g |
7-methyl-2-phenylquinoline |
27356-39-4 | 95% | 1g |
$729 | 2021-08-05 | |
Cooke Chemical | BD1283548-1g |
7-Methyl-2-phenylquinoline |
27356-39-4 | 95+% | 1g |
RMB 3516.80 | 2025-02-20 | |
Alichem | A189005704-1g |
7-Methyl-2-phenylquinoline |
27356-39-4 | 95% | 1g |
$646.84 | 2023-09-02 |
7-Methyl-2-phenylquinoline 関連文献
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Long-Yi Xi,Ruo-Yi Zhang,Lei Zhang,Shan-Yong Chen,Xiao-Qi Yu Org. Biomol. Chem. 2015 13 3924
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Kalpana Mishra,Ashok Kumar Pandey,Jay Bahadur Singh,Radhey M. Singh Org. Biomol. Chem. 2016 14 6328
-
Hiroki Naruto,Hideo Togo Org. Biomol. Chem. 2019 17 5760
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Sachinta Mahato,Anindita Mukherjee,Sougata Santra,Grigory V. Zyryanov,Adinath Majee Org. Biomol. Chem. 2019 17 7907
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Rui-Qi Mou,Mei Zhao,Xue-Xin Lv,Sheng-Yan Zhang,Dian-Shun Guo RSC Adv. 2018 8 9555
7-Methyl-2-phenylquinolineに関する追加情報
7-Methyl-2-phenylquinoline: A Comprehensive Overview
7-Methyl-2-phenylquinoline, also known by its CAS number 27356-39-4, is a heterocyclic aromatic compound that has garnered significant attention in various fields of chemistry and materials science. This compound belongs to the quinoline family, which is a bicyclic structure consisting of a benzene ring fused with a pyridine ring. The substitution pattern in 7-Methyl-2-phenylquinoline introduces unique electronic and structural properties, making it a valuable molecule for both academic research and industrial applications.
The synthesis of 7-Methyl-2-phenylquinoline typically involves multi-step organic reactions, often utilizing palladium-catalyzed coupling reactions or other advanced methodologies. Recent advancements in catalytic processes have enabled more efficient and selective syntheses, reducing the environmental footprint and enhancing the scalability of production. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining high yields.
In terms of chemical properties, 7-Methyl-2-phenylquinoline exhibits strong fluorescence under UV light due to its extended conjugated system. This property has led to its application as a fluorescent probe in sensing and imaging technologies. For instance, studies have demonstrated its potential as a sensor for metal ions, such as Fe³⁺ and Cu²⁺, where the fluorescence intensity changes in response to the presence of these ions. This makes it a promising candidate for environmental monitoring and biomedical diagnostics.
The electronic properties of 7-Methyl-2-phenylquinoline also make it an attractive material for optoelectronic devices. Recent research has focused on incorporating this compound into organic light-emitting diodes (OLEDs) and photovoltaic cells. Its ability to absorb visible light efficiently and emit photons with high quantum yields contributes to improved device performance. Additionally, its thermal stability under operating conditions enhances the longevity of these devices, making it a viable option for next-generation electronics.
Beyond its optical applications, 7-Methyl-2-phenylquinoline has shown potential in the field of drug discovery. Its structural similarity to certain bioactive compounds suggests that it could serve as a scaffold for developing new pharmaceutical agents. For example, studies have explored its anti-inflammatory and antioxidant properties, which could be harnessed for therapeutic purposes. Furthermore, its ability to interact with biological membranes makes it a candidate for drug delivery systems.
In conclusion, 7-Methyl-2-phenylquinoline, with its CAS number 27356-39-4, stands out as a versatile compound with diverse applications across multiple disciplines. From fluorescence sensing to optoelectronics and drug discovery, this molecule continues to be a focal point in cutting-edge research. As advancements in synthetic methods and material science progress, the potential uses of 7-Methyl-2-phenylquinoline are expected to expand further, solidifying its role as an essential compound in modern chemistry.
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